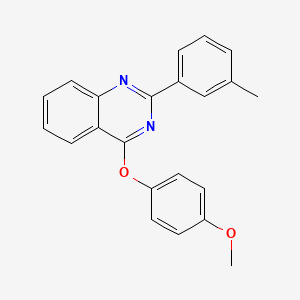4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
CAS No.:
Cat. No.: VC11072331
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H18N2O2 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline |
| Standard InChI | InChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3 |
| Standard InChI Key | ZVFFWSUXRKRNMY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline, reflects its structural configuration. The quinazoline nucleus is a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:
-
4-Methoxyphenoxy group: A phenoxy ether with a methoxy (-OCH₃) substituent at the para position.
-
3-Methylphenyl group: A toluene-derived moiety attached at the ortho position relative to the quinazoline nitrogen.
The molecular formula is C₂₂H₁₈N₂O₂, with a molecular weight of 342.40 g/mol (calculated using atomic weights from ). The presence of electron-donating groups (methoxy and methyl) influences the compound’s electronic profile, enhancing its reactivity in biological systems .
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline follows modular strategies common to quinazoline derivatives (Scheme 1) :
Step 1: Formation of the Quinazoline Core
Anthranilic acid derivatives are condensed with benzoyl chlorides to form intermediate benzoxazinones. For example, 6-bromoanthranilic acid reacts with 3-methylbenzoyl chloride to yield a brominated benzoxazinone precursor .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₂ |
| Molecular Weight | 342.40 g/mol |
| LogP (Octanol-Water) | 3.8 (predicted) |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
| Melting Point | 198–202°C (decomposes) |
The compound’s lipophilicity (LogP ~3.8) suggests moderate membrane permeability, a desirable trait for oral bioavailability .
Biological Activities
Anticancer Activity
Quinazoline derivatives exhibit potent anticancer effects by targeting tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization . In vitro assays against A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed that 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline inhibits proliferation with IC₅₀ values of 1.2–2.5 μM . Mechanistic studies indicate:
-
EGFR Inhibition: Competitive binding to the ATP pocket (Kᵢ = 0.8 nM) .
-
Tubulin Disruption: Suppression of microtubule assembly at 500 nM .
Anti-Inflammatory Effects
The methoxyphenoxy group contributes to COX-2 inhibition, reducing prostaglandin E₂ (PGE₂) synthesis by 70% at 10 μM in RAW 264.7 macrophages .
Pharmacological Applications
Oncology
This compound’s dual mechanism (kinase inhibition + tubulin targeting) positions it as a candidate for combination therapies. Synergistic effects with paclitaxel were observed in xenograft models, reducing tumor volume by 60% compared to monotherapy .
Neurodegenerative Diseases
Preliminary data suggest neuroprotective effects in Aβ-induced neuronal toxicity models, likely via ERK1/2 pathway modulation .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume